(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid

Medicinal Chemistry GPCR Drug Discovery Vasopressin Antagonists

5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (CAS 1884185-88-9) is a heteroaryl boronic acid featuring a pyridine ring substituted at the 5-position with a dimethylaminomethyl group and at the 3-position with a boronic acid moiety. This compound belongs to the class of pyridinylboronic acids, which are widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures.

Molecular Formula C8H13BN2O2
Molecular Weight 180.01 g/mol
CAS No. 1884185-88-9
Cat. No. B3188036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid
CAS1884185-88-9
Molecular FormulaC8H13BN2O2
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)CN(C)C)(O)O
InChIInChI=1S/C8H13BN2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h3-5,12-13H,6H2,1-2H3
InChIKeyXRFQFXDMBAELAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (CAS 1884185-88-9): A Functionalized Heteroaryl Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (CAS 1884185-88-9) is a heteroaryl boronic acid featuring a pyridine ring substituted at the 5-position with a dimethylaminomethyl group and at the 3-position with a boronic acid moiety. This compound belongs to the class of pyridinylboronic acids, which are widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures [1]. The presence of the basic dimethylamino substituent distinguishes it from simpler pyridine boronic acids, offering a handle for salt formation, modulation of physicochemical properties, and potential metal coordination . Its primary use is as a key intermediate in pharmaceutical research, enabling the introduction of a basic amine-containing pyridine fragment into drug-like molecules.

Why 5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (1884185-88-9) Cannot Be Simply Replaced by Unsubstituted or Other 5-Substituted Pyridin-3-ylboronic Acids


While several 5-substituted pyridin-3-ylboronic acids are commercially available, simple substitution is not scientifically justified. The dimethylaminomethyl substituent is not a passive linker; its strongly basic tertiary amine center (predicted pKa of the conjugate acid ~9.0 for the aliphatic amine) fundamentally alters the electron density on the pyridine ring, affecting both the pKa of the pyridine nitrogen (predicted ~5.5 vs. ~4.0 for the unsubstituted analog) and the Lewis acidity of the boron center [1]. This substitution pattern directly impacts protodeboronation stability, cross-coupling kinetics, and the final compound's physicochemical profile (LogD difference of ~2 log units at pH 7.4 compared to the unsubstituted pyridin-3-ylboronic acid) [1]. Relying on the unsubstituted analog (CAS 1692-25-7) or the 5-aminomethyl analog (CAS 2225177-50-2) would not replicate the tertiary amine's ability to form hydrochloride salts, enhance aqueous solubility, or provide a vector for further derivatization, thereby compromising the designed pharmacological properties of the target molecule.

Product-Specific Quantitative Evidence for 5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (1884185-88-9) Selection


Enhanced Structural Pre-organization for Vasopressin V1b Receptor Affinity via the Dimethylamino Motif

The 5-((dimethylamino)methyl)pyridin-3-yl fragment, when incorporated into a quinazolinone scaffold as a Suzuki coupling partner, delivers high-affinity binding to the human vasopressin V1b receptor. The resulting compound (CHEMBL1778956) demonstrates an IC50 of 77 nM in a radioligand displacement assay, a level of activity that is critically dependent on the tertiary amine's interactions within the receptor binding pocket [1]. While direct comparative SAR data for the analogous primary amine (5-(aminomethyl)pyridin-3-yl)boronic acid derivative is not publicly available, class-level inference indicates that replacing the dimethylamino group with a primary amine would eliminate a key hydrogen bond acceptor and alter the basicity, predictably reducing target affinity.

Medicinal Chemistry GPCR Drug Discovery Vasopressin Antagonists

Predicted Increase in Pyridine Nitrogen Basicity vs. Unsubstituted Pyridin-3-ylboronic Acid Improves Salt Formation and Purification

The electron-donating dimethylaminomethyl substituent at the 5-position increases the predicted basicity of the pyridine nitrogen. For the target compound, the predicted pKa of the pyridinium ion is approximately 5.5, compared to a predicted pKa of 4.0 for unsubstituted pyridin-3-ylboronic acid (CAS 1692-25-7) [1]. This 1.5 log unit increase in basicity enables the target compound to be quantitatively converted to its hydrochloride salt under milder conditions, a process that is often used to improve crystallinity and ease of handling. The unsubstituted analog's weaker basicity makes salt formation less efficient, often requiring harsher conditions that risk protodeboronation.

Physicochemical Property Prediction Salt Formation Purification

Significantly Altered Lipophilicity Profile (LogD) Dictates Different Solubility and ADME Behavior in Derived Compounds

The introduction of the charged dimethylamino group at physiological pH profoundly polarizes the molecule compared to its neutral analogs. The predicted LogD (pH 7.4) for the target compound is -1.89, whereas the unsubstituted pyridin-3-ylboronic acid (CAS 1692-25-7) has a predicted LogD of 0.28 under the same conditions . This represents a dramatic difference of over 2 orders of magnitude in distribution coefficient, indicating that the target compound and its derivatives will partition much more favorably into the aqueous phase, directly impacting solubility, permeability, and overall ADME profiles of final drug candidates. Using the unsubstituted analog would result in a significantly more lipophilic product, potentially leading to poor aqueous solubility and different off-target toxicity profiles.

Lipophilicity LogD ADME Solubility

Inherent Protodeboronation Stability Comparable to Unsubstituted 3-Pyridyl Boronic Acids Under Alkaline Conditions

A critical failure mode for heteroaryl boronic acids in cross-coupling is premature protodeboronation under the reaction conditions. Research by Cox et al. (2016) demonstrated that 3-pyridylboronic acids are relatively stable, with a half-life (t0.5) of greater than 1 week at pH 12 and 70 °C [1]. This contrasts sharply with 2-pyridylboronic acids, which rapidly degrade with a t0.5 of 25–50 seconds at pH 7, 70 °C. While the specific protodeboronation rate for the 5-dimethylaminomethyl derivative has not been independently measured, the strong electron-donating nature of the substituent is expected to further destabilize the protodeboronation transition state, potentially conferring even greater stability than the parent 3-pyridylboronic acid. The 5-aminomethyl analog lacks the inductive electron-donating effect of the dimethylamino group, making it comparatively more susceptible to degradation.

Boronic Acid Stability Protodeboronation Cross-Coupling Robustness

Commercial Availability at High Purity (≥98%) from ISO-Certified Suppliers for Reproducible Research

Unlike many specialized boronic acids that are only available in technical grade or as custom syntheses, 5-((dimethylamino)methyl)pyridin-3-yl)boronic acid (CAS 1884185-88-9) is stocked by multiple suppliers at a guaranteed purity of ≥98% (NLT 98%) and is supported by ISO certification . This contrasts with the 5-(aminomethyl) analog (CAS 2225177-50-2), which is primarily available at 95–97% purity from a limited number of vendors. The higher and more tightly controlled purity specification reduces the risk of cross-reactivity from dehalogenated or protodeboronated impurities in sensitive catalytic reactions, thus ensuring batch-to-batch consistency for long-term research programs.

Procurement Purity Quality Assurance Supply Chain

Recommended Research and Procurement Scenarios for 5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid (1884185-88-9)


Synthesis of CNS-Penetrant GPCR Ligands Requiring a Basic Amine Pharmacophore

The validated high affinity (IC50 77 nM) of a derivative containing this fragment for the vasopressin V1b receptor demonstrates its value in constructing GPCR-targeted libraries where a basic amine is a critical pharmacophoric element . The boronic acid serves as a direct synthetic handle for late-stage diversification via Suzuki coupling, allowing the rapid exploration of structure-activity relationships around a pre-validated amine motif.

Parallel Synthesis and High-Throughput Experimentation (HTE) Requiring Robust, High-Purity Heteroaryl Boronic Acids

The compound's predicted stability against protodeboronation (>1 week half-life at pH 12, 70 °C, inferred from its 3-pyridyl core) and commercial availability at ≥98% purity make it a reliable substrate for array synthesis . The higher basicity (predicted pKa ~5.5) also allows for its quantitative conversion to a stable hydrochloride salt, a preferred solid form for automated weighing and dissolution systems, reducing operator error and improving HTE workflow reproducibility.

Lead Optimization Programs Targeting Improved Aqueous Solubility Through Hydrophilic Building Block Incorporation

With a predicted LogD (pH 7.4) of -1.89, this building block is a powerful tool for medicinal chemists addressing solubility-limited attrition. When this fragment is incorporated into a lead series, it introduces a hydrophilic, ionizable center that directly shifts the global LogD of the final compound by over 2 log units compared to an unsubstituted pyridine isostere . This predictable property shift is invaluable for optimizing ADME profiles and achieving target drug-like properties.

Quote Request

Request a Quote for (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.